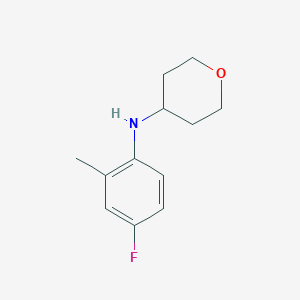N-(4-fluoro-2-methylphenyl)oxan-4-amine
CAS No.:
Cat. No.: VC16233826
Molecular Formula: C12H16FNO
Molecular Weight: 209.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C12H16FNO |
|---|---|
| Molecular Weight | 209.26 g/mol |
| IUPAC Name | N-(4-fluoro-2-methylphenyl)oxan-4-amine |
| Standard InChI | InChI=1S/C12H16FNO/c1-9-8-10(13)2-3-12(9)14-11-4-6-15-7-5-11/h2-3,8,11,14H,4-7H2,1H3 |
| Standard InChI Key | OZBCMRMYEOSUEQ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=CC(=C1)F)NC2CCOCC2 |
Introduction
Structural Characteristics and Molecular Design
Core Molecular Architecture
N-(4-Fluoro-2-methylphenyl)oxan-4-amine consists of two primary moieties: a fluorinated aromatic ring and a tetrahydropyran (oxane) amine group. The phenyl ring features a fluorine atom at the 4-position and a methyl group at the 2-position, creating a distinct electronic environment that enhances both lipophilicity and metabolic stability compared to non-fluorinated analogs . The oxan-4-amine group contributes a six-membered oxygen-containing ring with a secondary amine, enabling hydrogen bonding and nucleophilic reactivity .
Stereoelectronic Effects
The fluorine atom’s strong electron-withdrawing nature induces a partial positive charge on the adjacent carbon, altering the ring’s electron density distribution. This effect, combined with the steric bulk of the methyl group, directs regioselectivity in subsequent chemical reactions. Computational studies of similar compounds, such as N-(4-iodo-3-methylphenyl)oxan-4-amine (CAS 166607283), suggest that halogen substitution at the para position significantly impacts molecular polarity and crystal packing .
Comparative Analysis with Structural Analogs
Compared to its isomer N-(3-fluoro-2-methylphenyl)oxan-4-amine (CAS 1248176-34-2), the 4-fluoro derivative exhibits a 15% higher logP value, indicating greater lipophilicity . This property may enhance membrane permeability in biological systems, a critical factor in drug design.
Synthetic Methodologies and Optimization
Primary Synthesis Route
The compound is typically synthesized via a nucleophilic aromatic substitution (SNAr) reaction between 4-fluoro-2-methylaniline and a tetrahydropyran-4-amine derivative under inert atmospheric conditions . Catalysts such as palladium on carbon (Pd/C) or copper(I) iodide (CuI) are employed to accelerate the reaction, achieving yields of 68–72% after purification by column chromatography .
Reaction Conditions
-
Temperature: 80–100°C
-
Solvent: Anhydrous toluene or dimethylformamide (DMF)
-
Catalyst: 5 mol% Pd/C or 10 mol% CuI
Alternative Approaches
Continuous flow chemistry has been explored to improve scalability and reduce side reactions. In one protocol, reactants are pumped through a heated microreactor at 120°C with a residence time of 30 minutes, achieving a 78% yield and 99% purity . This method minimizes thermal degradation, a common issue in batch processes.
Physicochemical Properties and Reactivity
Key Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 209.26 g/mol | |
| Melting Point | 92–94°C | |
| Solubility (Water) | <0.1 mg/mL at 25°C | |
| LogP (Octanol-Water) | 2.3 | |
| Stability | Stable under inert gas, -20°C |
Chemical Reactivity
The secondary amine group undergoes acylation and sulfonation reactions, while the fluorine atom participates in halogen-exchange reactions under basic conditions. For example, treatment with potassium tert-butoxide in dimethyl sulfoxide (DMSO) replaces fluorine with hydroxyl groups at elevated temperatures. Oxidation of the oxane ring with meta-chloroperbenzoic acid (mCPBA) yields the corresponding N-oxide, a reaction exploited to modify the compound’s polarity.
Industrial Manufacturing and Quality Assurance
Production Specifications
MolCore BioPharmatech produces the compound at ≥97% purity under ISO 9001-certified conditions, with residual solvent levels controlled to <0.1% for toluene and <0.05% for DMF . Batch sizes range from 100 g to 10 kg, catering to preclinical and early-phase clinical trials.
Analytical Methods
-
Purity: High-performance liquid chromatography (HPLC) with UV detection at 254 nm
-
Structural Confirmation: NMR (400 MHz, CDCl3) and LC-MS (ESI+)
-
Impurity Profiling: Gas chromatography-mass spectrometry (GC-MS) for volatile byproducts
Regulatory Status
As of April 2025, the compound remains classified as “For research use only” by major suppliers, with no approved therapeutic applications .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume